molecular formula C15H17N5O2S B6922189 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide

Cat. No.: B6922189
M. Wt: 331.4 g/mol
InChI Key: FFEYRADBHJLKPL-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyridine moiety, and a piperidine backbone

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-10-18-19-15(23-10)17-13(21)12-6-2-3-8-20(12)14(22)11-5-4-7-16-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEYRADBHJLKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCCN2C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then coupled with a pyridine-3-carbonyl derivative and a piperidine-2-carboxamide moiety through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the pyridine ring or the piperidine moiety.

  • Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or piperidine positions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Sulfoxides or sulfones from oxidation reactions.

  • Reduced pyridine or piperidine derivatives from reduction reactions.

  • Substituted thiadiazole or piperidine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been studied for its therapeutic potential.

  • Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in cellular processes, leading to the desired biological or therapeutic outcomes.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-2-carboxamide

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-4-carbonyl)piperidine-2-carboxamide

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide

Uniqueness: This compound is unique due to its specific structural features, such as the position of the methyl group on the thiadiazole ring and the presence of the pyridine-3-carbonyl group. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

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